molecular formula C18H15N3OS B11979335 2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 23983-04-2

2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B11979335
CAS No.: 23983-04-2
M. Wt: 321.4 g/mol
InChI Key: SUVAYMBUCQBFFX-LFIBNONCSA-N
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Description

2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the cyclocondensation of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions for several hours to yield the desired benzimidazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the thiazolo[3,2-a]benzimidazole class exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells. For instance, structural analogs have shown efficacy against various cancer lines such as leukemia and melanoma .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Its unique structure allows it to interact with microbial targets effectively, making it a candidate for developing new antimicrobial agents .
  • Anthelminthic Activity : Some derivatives have been reported to possess significant anthelmintic effects, outperforming traditional drugs like albendazole in certain assays against parasitic worms .

Case Studies

Several studies highlight the applications and efficacy of this compound:

  • Anticancer Studies : A study conducted on various derivatives showed promising results against multiple cancer cell lines, indicating that modifications to the thiazolo[3,2-a]benzimidazole structure could lead to enhanced anticancer properties .
  • Antimicrobial Testing : In vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics .
  • Anthelmintic Efficacy : Comparative studies showed that specific derivatives exhibited superior activity against Trichinella spiralis compared to established treatments, highlighting their potential in treating parasitic infections .

Mechanism of Action

The mechanism of action of 2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the dimethylamino group, which can enhance its biological activity and specificity.

Biological Activity

The compound 2-((4-(dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C18H15N3OSC_{18}H_{15}N_{3}OS, and it features a thiazolo-benzimidazole core with a dimethylamino phenyl substituent. This structural configuration is significant for its biological interactions and activity.

Synthesis

Recent studies have highlighted various synthetic strategies for thiazolo[3,2-a]benzimidazoles, including the reaction of 2-mercaptobenzimidazole with different electrophiles. The synthesis typically involves cyclization reactions that yield the desired thiazolo derivatives with good yields and purity .

Anticancer Activity

Several studies have reported the anticancer potential of thiazolo[3,2-a]benzimidazole derivatives. For instance:

  • In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The IC50 values ranged from 0.15 to 1.32 µM, indicating potent activity compared to standard chemotherapeutics .
Cell LineIC50 (µM)Control (Doxorubicin) IC50 (µM)
MDA-MB-2310.280.009
A5490.481.24
HCT-1160.160.84

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antifungal tests indicated that certain thiazolo derivatives possess activity against pathogenic fungi, suggesting potential applications in treating fungal infections .

The proposed mechanisms underlying the biological activity of these compounds include:

  • Inhibition of cell proliferation through interference with DNA synthesis.
  • Induction of apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Antioxidant properties , which may contribute to their therapeutic efficacy against oxidative stress-related diseases .

Case Studies

  • Study on Anticancer Efficacy : A recent publication evaluated a series of thiazolo derivatives for their ability to inhibit tumor growth in vivo using xenograft models. The results demonstrated significant tumor regression in treated groups compared to controls, supporting the anticancer potential of these compounds .
  • Antimicrobial Screening : Another study focused on the antimicrobial effects of thiazolo derivatives against various bacterial strains. The results showed a notable reduction in bacterial viability, indicating their potential as new antimicrobial agents .

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?

Answer:
Synthesis typically involves multicomponent reactions or condensation strategies. For example:

  • One-pot three-component reactions using 1,3-dihydro-2H-benzimidazole-2-thione, aldehydes, and chloroacetic acid in glacial acetic acid/acetic anhydride with sodium acetate yield 2-arylidene derivatives .
  • Regioselective ring-opening of 2,2-dicyanooxiranes with 1H-benzo[d]imidazole-2-thiol in acetonitrile, catalyzed by Lewis acids (e.g., ZrCl₄), produces fused thiazolo-benzimidazoles .
    Key considerations: Optimize temperature, pH, and stoichiometry to minimize side reactions. Purity is enhanced via recrystallization (hexane/ethyl acetate) .

Q. Basic: How is the structural characterization of these compounds validated?

Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • Spectroscopy: IR confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns and stereochemistry .
  • X-ray crystallography: Resolves Z/E isomerism in arylidene derivatives and confirms fused-ring geometry .
  • Mass spectrometry: High-resolution ESI-MS validates molecular formulas (e.g., [M+H]+ adducts) .

Q. Basic: What biological activities are associated with thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?

Answer:
These compounds exhibit diverse pharmacological properties:

  • Antimicrobial activity: Derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) show enhanced efficacy against T. spiralis and fungi compared to albendazole .
  • Anticancer potential: Substituted arylidene derivatives inhibit tumor growth by modulating tubulin polymerization or H+/K+-ATPase activity .
  • Anti-inflammatory/antiviral effects: Structural analogs act as platelet-activating factor (PAF) antagonists and inhibit enteroviruses .
    Methodology: In vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial testing) are standard .

Q. Advanced: What electrochemical mechanisms govern the reduction of 2-arylazothiazolo[3,2-a]benzimidazol-3(2H)-ones?

Answer:
Polarographic studies reveal pH-dependent reduction pathways:

  • Acidic conditions: Protonation of the azo group precedes a 4-electron reduction to form hydrazo intermediates .
  • Alkaline conditions: Direct 2-electron reduction yields stable amine products.
    Validation: Hammett σ/E½ correlations and preparative electrolysis confirm mechanistic steps .

Q. Advanced: How do structural modifications influence bioactivity in SAR studies?

Answer:
Key substituent effects include:

  • Arylidene substituents: Electron-donating groups (e.g., -OCH₃) enhance antimicrobial activity, while bulky groups improve tubulin-binding affinity .
  • Piperazine derivatives: N-substitution at C-2 increases solubility and anthelmintic efficacy .
    Methodology: Systematic synthesis of analogs followed by in silico docking (e.g., AutoDock) and in vivo efficacy testing .

Q. Advanced: How can contradictions in biological data across studies be resolved?

Answer: Discrepancies often arise from:

  • Stereochemical variability: Z/E isomers (e.g., arylidene derivatives) exhibit differing bioactivities. Validate via X-ray crystallography .
  • Assay conditions: Standardize protocols (e.g., cell lines, incubation time) to ensure reproducibility .
    Case study: Compare IC₅₀ values for 2-(4-chlorophenyl) vs. 2-(4-methoxyphenyl) derivatives under identical conditions .

Q. Advanced: What strategies improve regioselectivity in fused-ring synthesis?

Answer:

  • Catalyst choice: ZrCl₄ favors thiazolo[3,2-a]benzimidazole formation, while Bi(NO₃)₃·5H₂O promotes alternative regioisomers .
  • Solvent effects: Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilic attack at the α-position of dicyanooxiranes .
    Monitoring: TLC (hexane/ethyl acetate) tracks reaction progress .

Q. Advanced: How are computational methods applied to predict collision cross-sections (CCS) for these compounds?

Answer:

  • Ion mobility spectrometry (IMS): Predicts CCS values for adducts (e.g., [M+H]+: 164.4 Ų) using quantum-mechanical models .
  • Applications: CCS data aids in metabolite identification and structural validation in LC-MS workflows .

Properties

CAS No.

23983-04-2

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H15N3OS/c1-20(2)13-9-7-12(8-10-13)11-16-17(22)21-15-6-4-3-5-14(15)19-18(21)23-16/h3-11H,1-2H3/b16-11+

InChI Key

SUVAYMBUCQBFFX-LFIBNONCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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